2-(Prop-1-en-1-yl)penta-2,4-dienoic acid
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Overview
Description
2-(Prop-1-en-1-yl)penta-2,4-dienoic acid is an organic compound with the molecular formula C8H10O2. It is a derivative of penta-2,4-dienoic acid, featuring a prop-1-en-1-yl group attached to the second carbon of the pentadienoic acid chain. This compound is known for its unique structure, which includes conjugated double bonds, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds with the formation of heterocyclic nuclei, leading to the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-1-yl)penta-2,4-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The conjugated double bonds make it susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-(Prop-1-en-1-yl)penta-2,4-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-1-yl)penta-2,4-dienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dienoic acid: The parent compound without the prop-1-en-1-yl group.
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar compound with a different substituent group.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Another derivative with a different functional group.
Uniqueness
2-(Prop-1-en-1-yl)penta-2,4-dienoic acid is unique due to its specific substitution pattern and the presence of conjugated double bonds. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
92182-34-8 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-prop-1-enylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C8H10O2/c1-3-5-7(6-4-2)8(9)10/h3-6H,1H2,2H3,(H,9,10) |
InChI Key |
BZRAGWJMJCZPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC=C)C(=O)O |
Origin of Product |
United States |
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